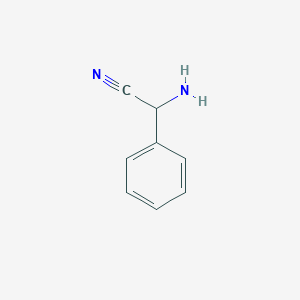![molecular formula C17H14N2 B182657 4-[(E)-2-quinolin-6-ylethenyl]aniline CAS No. 54-82-0](/img/structure/B182657.png)
4-[(E)-2-quinolin-6-ylethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-quinolin-6-ylethenyl]aniline, also known as LY411575, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of gamma-secretase inhibitors, which are compounds that inhibit the activity of gamma-secretase, an enzyme involved in the processing of amyloid precursor protein (APP) that is associated with Alzheimer's disease.
作用機序
4-[(E)-2-quinolin-6-ylethenyl]aniline is a selective inhibitor of gamma-secretase, an enzyme that cleaves APP to produce Aβ peptides. By inhibiting gamma-secretase, 4-[(E)-2-quinolin-6-ylethenyl]aniline reduces the production of Aβ peptides, which are believed to be toxic to neurons and contribute to the development of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation.
生化学的および生理学的効果
4-[(E)-2-quinolin-6-ylethenyl]aniline has been shown to reduce the production of Aβ peptides in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on Aβ production, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. However, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been associated with adverse effects such as gastrointestinal toxicity, liver toxicity, and skin toxicity.
実験室実験の利点と制限
4-[(E)-2-quinolin-6-ylethenyl]aniline is a useful tool for studying the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other diseases. However, its use in lab experiments is limited by its toxicity and potential for off-target effects. In addition, the effects of 4-[(E)-2-quinolin-6-ylethenyl]aniline on other gamma-secretase substrates such as Notch may complicate the interpretation of experimental results.
将来の方向性
Future research on 4-[(E)-2-quinolin-6-ylethenyl]aniline and other gamma-secretase inhibitors will focus on improving their efficacy and reducing their toxicity. In addition, the development of more selective inhibitors of gamma-secretase and other enzymes involved in the processing of APP may provide new therapeutic options for Alzheimer's disease and other diseases associated with aberrant APP processing. Finally, the identification of biomarkers that can predict the response to gamma-secretase inhibitors may help to identify patients who are most likely to benefit from these drugs.
合成法
The synthesis of 4-[(E)-2-quinolin-6-ylethenyl]aniline involves the reaction of 2-amino-6-chloroquinoline with (E)-3-(4-aminophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to yield 4-[(E)-2-quinolin-6-ylethenyl]aniline.
科学的研究の応用
4-[(E)-2-quinolin-6-ylethenyl]aniline has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Gamma-secretase inhibitors such as 4-[(E)-2-quinolin-6-ylethenyl]aniline have been shown to reduce the production of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. In addition to Alzheimer's disease, 4-[(E)-2-quinolin-6-ylethenyl]aniline has also been studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular disease.
特性
CAS番号 |
54-82-0 |
|---|---|
製品名 |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
4-[(E)-2-quinolin-6-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-8-5-13(6-9-16)3-4-14-7-10-17-15(12-14)2-1-11-19-17/h1-12H,18H2/b4-3+ |
InChIキー |
RQJHZUPUOIVGNP-ONEGZZNKSA-N |
異性体SMILES |
C1=CC2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
正規SMILES |
C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




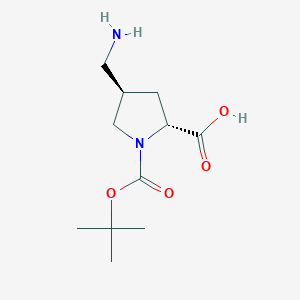
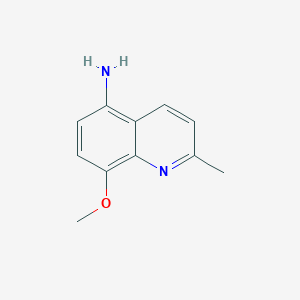


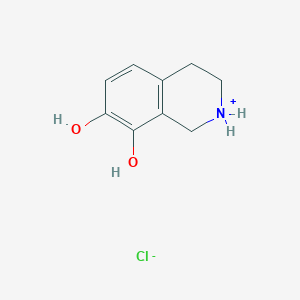
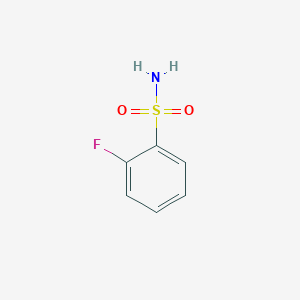

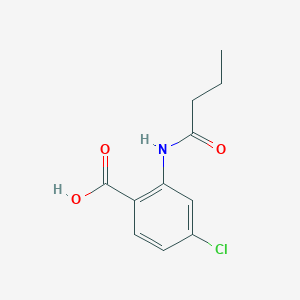
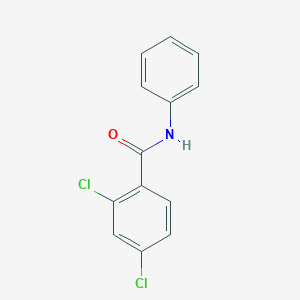
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)


